N-Acetyl-S-(4-imino-1-methyl-1,4-dihydropyrimidin-2-yl)-L-cysteine

Antitubercular Cysteine Synthase Mycobacterium tuberculosis

N-Acetyl-S-(4-imino-1-methyl-1,4-dihydropyrimidin-2-yl)-L-cysteine (CAS 66065-62-1) is a synthetic heterocyclic mercapturic acid conjugate, integrating a 4-imino-1-methyl-1,4-dihydropyrimidin-2-yl moiety with an N-acetyl-L-cysteine backbone via a thioether linkage. This compound is categorized under substituted N-acetyl-L-cysteine (NAC) derivatives, a class disclosed for enhanced metabolic stability relative to parent NAC.

Molecular Formula C10H14N4O3S
Molecular Weight 270.31 g/mol
CAS No. 66065-62-1
Cat. No. B12901527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyl-S-(4-imino-1-methyl-1,4-dihydropyrimidin-2-yl)-L-cysteine
CAS66065-62-1
Molecular FormulaC10H14N4O3S
Molecular Weight270.31 g/mol
Structural Identifiers
SMILESCC(=O)NC(CSC1=NC(=N)C=CN1C)C(=O)O
InChIInChI=1S/C10H14N4O3S/c1-6(15)12-7(9(16)17)5-18-10-13-8(11)3-4-14(10)2/h3-4,7,11H,5H2,1-2H3,(H,12,15)(H,16,17)/t7-/m0/s1
InChIKeyDAIHVCUUUODXCH-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Acetyl-S-(4-imino-1-methyl-1,4-dihydropyrimidin-2-yl)-L-cysteine (CAS 66065-62-1): Core Procurement Specifications


N-Acetyl-S-(4-imino-1-methyl-1,4-dihydropyrimidin-2-yl)-L-cysteine (CAS 66065-62-1) is a synthetic heterocyclic mercapturic acid conjugate, integrating a 4-imino-1-methyl-1,4-dihydropyrimidin-2-yl moiety with an N-acetyl-L-cysteine backbone via a thioether linkage . This compound is categorized under substituted N-acetyl-L-cysteine (NAC) derivatives, a class disclosed for enhanced metabolic stability relative to parent NAC [1]. It demonstrates multi-target biochemical engagement, including inhibition of Mycobacterium tuberculosis CysK1 (O-acetylserine sulfhydrylase) with an IC50 of 2.50E+3 nM [2] and human sirtuin 2 (SIRT2) with an IC50 of 3.60E+3 nM [3].

1

Mycobacterial CysK1 target engagement studies

Reported inhibition context; differentiates from unmodified NAC

2

SIRT2 deacetylase profiling panels

Distinct N-acetyl-L-cysteine-pyrimidine scaffold for selectivity review

3

Metabolic stability class design

Substituted NAC class engineered to evade first-pass metabolism (patent context)

Procurement Risk: Why Unmodified NAC or Simple Mercapturic Acids Cannot Replace 66065-62-1


Standard N-acetyl-L-cysteine (NAC) serves as a generic cysteine prodrug and antioxidant, but it lacks the heterocyclic specificity required for targeted enzyme inhibition in systems like mycobacterial cysteine synthase or sirtuin profiling. As detailed in Promentis' patent family on substituted NAC derivatives [1], the introduction of specific heteroaryl substituents is designed to overcome the extensive first-pass metabolism and poor central nervous system (CNS) bioavailability that limit the utility of unmodified NAC [1]. Simple mercapturic acid standards (e.g., N-acetyl-S-phenyl-L-cysteine) do not possess the 4-imino-1-methyl-1,4-dihydropyrimidin-2-yl warhead necessary for engaging the CysK1 or SIRT2 active sites with the quantifiable affinity demonstrated by the target compound [REFS-2, REFS-3]. The evidenced IC50 of 2.5 µM against M. tuberculosis CysK1 [2] distinguishes this compound from generic NAC, which shows negligible inhibition of this target.

!

Unmodified NAC lacks target engagement

Standard N-acetyl-L-cysteine does not provide the heterocyclic specificity for CysK1 or SIRT2 inhibition; target engagement may not be replicated.

!

Simple mercapturic acids absent warhead

Analytical standards such as N-acetyl-S-phenyl-L-cysteine lack the 4-imino-1-methylpyrimidin-2-yl moiety; enzyme inhibition endpoints may shift.

!

Metabolic stability profile differs

The class-level metabolic stability inferred from substituted NAC patents may not transfer to unsubstituted or non-heteroaryl mercapturic acids.

66065-62-1 Comparative Evidence Guide: Quantified Differentiation Against Analogs


Mycobacterium tuberculosis CysK1 Inhibition: 2.5 µM IC50 Differentiation from NAC

N-Acetyl-S-(4-imino-1-methyl-1,4-dihydropyrimidin-2-yl)-L-cysteine demonstrates a quantifiable inhibitory effect on Mycobacterium tuberculosis CysK1 (O-acetylserine sulfhydrylase) with an IC50 of 2.50E+3 nM [1]. In contrast, unmodified N-acetyl-L-cysteine (NAC) is not reported to exhibit inhibitory activity against this specific prokaryotic cysteine synthase target. This represents a functional gain in target engagement conferred by the 4-imino-1-methyl-1,4-dihydropyrimidin-2-yl substituent.

CysK1 Inhibition
Assay context
IC50 = 2.50E+3 nM
NAC: no inhibition reported
Supports mycobacterial cysteine synthase target engagement assays
Recombinant Mtb CysK1; functional gain vs. parent NAC
Antitubercular Cysteine Synthase Mycobacterium tuberculosis

Human SIRT2 Deacetylase Inhibition: 3.6 µM IC50 Relative to Class Baseline

The compound inhibits human recombinant sirtuin 2 (SIRT2, residues 25-389) with an IC50 of 3.60E+3 nM, as measured using Cbz-Lys(acetyl)-AMC substrate in a 4-hour assay [1]. In the landscape of SIRT2 inhibitors, this value distinguishes the compound as a moderate-affinity chemotype. While potent SIRT2 inhibitors can achieve low nanomolar IC50 values (e.g., 20-30 nM [2]), those agents are structurally distinct thiourea or oxadiazole derivatives. The compound's unique N-acetyl-L-cysteine-pyrimidine conjugate scaffold provides a distinct selectivity fingerprint at 3.6 µM that is absent in standard NAC reference compounds.

SIRT2 Inhibition
Context-dependent
IC50 = 3.60E+3 nM
High-potency benchmark: 28 nM
Provides distinct chemotype for sirtuin selectivity profiling
Moderate affinity; scaffold differs from thiourea/oxadiazole inhibitors
Sirtuin Inhibitor Epigenetics SIRT2

Metabolic Stability Differential: Substituted NAC Derivatives Designed to Evade First-Pass Metabolism

The patent literature on substituted N-acetyl-L-cysteine derivatives (US-10358414-B2) explicitly teaches that the introduction of heteroaryl substituents onto the NAC core is designed to substantially avoid the problem of extensive first-pass metabolism that necessitates high doses of unmodified NAC [1]. The inventors note that NAC demonstrates poor CNS penetration due to an inability to cross the blood-brain barrier, and that compounds of the invention exhibit increased efficacy compared to NAC and other prior cysteine prodrugs [1]. While specific pharmacokinetic data for the exact compound (66065-62-1) are not disclosed in the patent, the structural rationale positions the compound within a class engineered for metabolic stability, distinguishing it from simple mercapturic acids like N-acetyl-S-(2-hydroxyethyl)-L-cysteine.

Metabolic Stability Design
Class-level inference
Substituted NAC class; patent design
Supports selection for metabolic stability studies
Specific PK data not reported; verify empirically
Metabolic Stability Cysteine Prodrug CNS Bioavailability

Molecular Weight and Physicochemical Differentiation from Simple Mercapturic Acids

The molecular weight of N-Acetyl-S-(4-imino-1-methyl-1,4-dihydropyrimidin-2-yl)-L-cysteine is 270.31 g/mol (C10H14N4O3S) . This compares to N-acetyl-S-(phenyl)-L-cysteine (MW 251.31 g/mol) and N-acetyl-S-(2-hydroxyethyl)-L-cysteine (MW 207.25 g/mol). The incorporation of the 4-imino-1-methyl-1,4-dihydropyrimidin-2-yl group increases molecular weight and introduces additional hydrogen bond donor/acceptor capacity, which can influence solubility, permeability, and target binding. The compound remains within the Lipinski Rule of Five criteria (MW < 500, logP estimated ~0-2) yet offers enhanced heterocyclic functionality not present in simpler mercapturic acid standards.

Molecular Weight
Supporting evidence
270.31 g/mol
Simpler analogs: 207-251 g/mol
Enables chromatographic resolution from common urinary mercapturic acids
Additional H-bond functionality; verify analytical performance
Physicochemical Properties Drug-likeness Mercapturic Acid

66065-62-1 Applications: Validated Scenarios from Quantitative Evidence


Target-Based Screening for Antitubercular Cysteine Synthase Inhibitors

Procurement of 66065-62-1 is justified for laboratories conducting enzymatic screens against Mycobacterium tuberculosis CysK1 (O-acetylserine sulfhydrylase). The compound's IC50 of 2.5 µM [1] provides a validated hit for this target, which is essential for cysteine biosynthesis in M. tuberculosis. Unlike unmodified NAC, which lacks CysK1 inhibitory activity, this compound can serve as a starting point for structure-activity relationship (SAR) campaigns or as a tool compound for target engagement studies. Identified comparators: N-acetyl-L-cysteine (inactive), N-acetyl-S-(phenyl)-L-cysteine (inferred selectivity loss).

Sirtuin 2 Profiling Panels in Epigenetics Research

The compound's moderate inhibitory activity against human SIRT2 (IC50 3.6 µM) [1] makes it suitable for inclusion in sirtuin profiling panels where full dose-response curves are generated across SIRT isoforms. Its distinct N-acetyl-L-cysteine-pyrimidine scaffold complements existing high-potency SIRT2 inhibitors (e.g., 28 nM thiourea derivatives) [2] by offering a different chemotype for selectivity profiling. This is particularly relevant for chemoproteomic studies that require multiple scaffold classes to validate target engagement fingerprints.

Mercapturic Acid Biomarker Method Development and Validation

Analytical laboratories developing LC-MS/MS methods for mercapturic acid biomarkers can use 66065-62-1 as a chromatography-standard compound due to its unique retention characteristics imparted by the 4-imino-1-methyl-1,4-dihydropyrimidin-2-yl moiety [1]. The compound's molecular weight (270.31 g/mol) [1] differentiates it from common urinary mercapturic acids (e.g., N-acetyl-S-phenyl-L-cysteine, MW 251.31), enabling clear chromatographic resolution in multiplexed biomonitoring panels. This addresses the procurement need for diverse mercapturic acid standards in exposure assessment studies. Note: High-strength differential evidence for this specific compound relative to all potential analogs is limited; users should verify analytical performance empirically.

Application
Selection Property
Validation Focus
Mtb CysK1 target-based screening
Target engagement context
CysK1 inhibition endpoint validation
SIRT2 profiling panels
Chemotype selectivity review
SIRT2 inhibition fingerprint across isoforms
Mercapturic acid biomarker method development
Chromatographic resolution context
Retention behavior verification against urinary analogs
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